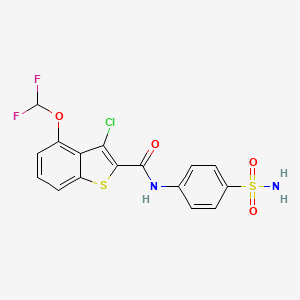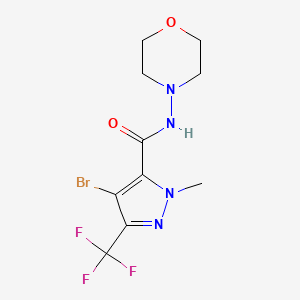
3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(AMINOSULFONYL)PHENYL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzothiophene core, a difluoromethoxy group, and an aminosulfonylphenyl moiety
Preparation Methods
The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.
Introduction of the Difluoromethoxy Group: This step typically involves the reaction of the benzothiophene intermediate with a difluoromethylating agent under controlled conditions.
Attachment of the Aminosulfonylphenyl Moiety: This step involves the reaction of the intermediate with an aminosulfonylphenyl derivative, often through a nucleophilic substitution reaction.
Final Coupling and Purification: The final step involves coupling the intermediate with a suitable carboxamide derivative, followed by purification to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[4-(AMINOSULFONYL)PHENYL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoromethoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[4-(AMINOSULFONYL)PHENYL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery and development.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.
Comparison with Similar Compounds
N-[4-(AMINOSULFONYL)PHENYL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[4-(AMINOSULFONYL)PHENYL]-3-CHLOROPROPANAMIDE: This compound shares the aminosulfonylphenyl moiety but differs in the core structure and functional groups.
N-[4-(AMINOSULFONYL)PHENYL]-3-METHYL-4-NITROBENZAMIDE: This compound has a similar aminosulfonylphenyl group but includes a nitrobenzamide moiety, leading to different chemical properties and applications.
N-[4-(AMINOSULFONYL)PHENYL]-3-PHENYLACRYLAMIDE:
The uniqueness of N-[4-(AMINOSULFONYL)PHENYL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its combination of structural features, which contribute to its diverse reactivity and wide range of applications in various scientific fields.
Properties
Molecular Formula |
C16H11ClF2N2O4S2 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClF2N2O4S2/c17-13-12-10(25-16(18)19)2-1-3-11(12)26-14(13)15(22)21-8-4-6-9(7-5-8)27(20,23)24/h1-7,16H,(H,21,22)(H2,20,23,24) |
InChI Key |
SHLNRMMWZJLXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B10960449.png)
![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B10960453.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10960454.png)
![7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10960461.png)
![5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B10960465.png)
![3-(4-fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10960468.png)
![methyl 6-tert-butyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10960474.png)
![2,2'-[(1,8-dioxooctane-1,8-diyl)disulfanediyl]bis(N,N,N-trimethylethanaminium)](/img/structure/B10960478.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B10960482.png)

![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10960497.png)
![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960499.png)
![N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960509.png)

